molecular formula C26H27N3O6S2 B2575349 ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-43-1

ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2575349
CAS No.: 449769-43-1
M. Wt: 541.64
InChI Key: HUWUTZJVGCRNMD-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core fused with a thiophene ring at positions 2 and 3 and a pyridine ring at positions 3 and 4. Key structural features include:

  • 6-Acetyl substituent, influencing electronic effects and metabolic stability.
  • 2-{4-[Methyl(phenyl)sulfamoyl]benzamido} group, a sulfonamide-containing moiety that may confer biological activity, such as enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

The compound’s complexity suggests applications in medicinal chemistry, particularly in targeting sulfonamide-responsive pathways.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S2/c1-4-35-26(32)23-21-14-15-29(17(2)30)16-22(21)36-25(23)27-24(31)18-10-12-20(13-11-18)37(33,34)28(3)19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUTZJVGCRNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of the Sulfamoylbenzamido Moiety: This step involves the coupling of the sulfamoylbenzamido group to the thieno[2,3-c]pyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine core or the benzamido moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogous thienopyridine derivatives from the provided evidence:

Compound Name & CAS Number Core Structure Key Substituents Potential Functional Impact
Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine 3-ester, 6-acetyl, 2-sulfamoyl benzamido Enhanced receptor binding (sulfonamide), lipophilicity (ester), metabolic stability (acetyl)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (193537-14-3) Thieno[2,3-c]pyridine 2-amino, 6-Boc, 3-ester Boc group for amine protection; amino group enables further functionalization
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (609794-51-6) Thieno[2,3-b]pyridine 3-amino, 4-CF₃, 6-allyloxy phenyl, 4-ester Electron-withdrawing CF₃ enhances stability; allyloxy may improve solubility

Key Differences and Implications

Core Isomerism: The target compound’s thieno[2,3-c]pyridine core differs from thieno[2,3-b]pyridine () in ring fusion positions, altering electronic distribution and steric interactions . Example: Thieno[2,3-c] derivatives may exhibit better planar stacking with aromatic enzyme pockets compared to [2,3-b] isomers.

Substituent Variations: Sulfamoyl vs. Trifluoromethyl: The target’s sulfamoyl group is a known pharmacophore in enzyme inhibitors (e.g., COX-2), while ’s CF₃ group improves metabolic resistance . Acetyl vs. Boc/Amino: The 6-acetyl group in the target compound may reduce reactivity compared to the Boc-protected amine in ’s compound, which is tailored for synthetic intermediates .

Ester Group Positioning :

  • Ethyl esters at position 3 (target) vs. position 4 () may influence solubility and hydrolysis rates in biological systems.

Research Findings and Limitations

  • Biological Activity: No direct pharmacological data for the target compound are available in the provided evidence. However, sulfonamide-containing analogs (e.g., ’s trifluoromethyl derivative) are often explored for anticancer or anti-inflammatory activity .
  • Synthetic Utility : ’s Boc-protected compound is likely a precursor for amine-functionalized derivatives, contrasting with the target’s acetylated, sulfonamide-rich structure .

Biological Activity

Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the thienopyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized with the following key features:

  • Thieno[2,3-c]pyridine nucleus : This heterocyclic structure is known for its diverse biological activities.
  • Sulfamoyl group : The presence of a sulfamoyl moiety enhances the compound's interaction with biological targets.
  • Acetyl and ethyl groups : These modifications may influence solubility and bioavailability.

Antimicrobial Activity

Research has indicated that thienopyridine derivatives exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains using disk diffusion assays. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 6-acetyl...Staphylococcus aureus25
Ethyl 6-acetyl...Escherichia coli20
Ethyl 6-acetyl...Bacillus subtilis30

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

Thienopyridines are also recognized for their antitumor properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in preclinical models. It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.

The biological activities of this compound are attributed to various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and tumor growth.
  • Cell Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes.

Case Studies

A series of experiments conducted by researchers at Al-Fateh University evaluated the compound's efficacy in vivo using animal models. The studies revealed that treatment with ethyl 6-acetyl... resulted in significant tumor reduction compared to control groups. Additionally, no significant toxicity was observed at therapeutic doses.

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